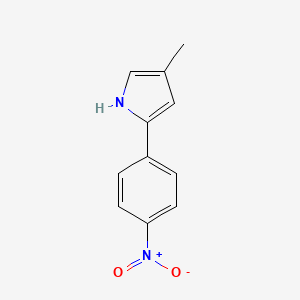
4-Methyl-2-(4-nitrophenyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-nitrophenyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a methyl group at the 4-position and a nitrophenyl group at the 2-position of the pyrrole ring. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron (III) chloride . Another method involves the reaction of a nitrophenyl-substituted ketone with an amine under acidic conditions to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Methyl-2-(4-nitrophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonylated, or acylated pyrrole derivatives.
科学的研究の応用
4-Methyl-2-(4-nitrophenyl)pyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing a nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Pyrrole-2-carboxylic acid: A pyrrole derivative with a carboxyl group at the 2-position, known for its use in pharmaceuticals.
Uniqueness
4-Methyl-2-(4-nitrophenyl)pyrrole is unique due to the presence of both a methyl group and a nitrophenyl group, which confer distinct chemical and biological properties.
生物活性
4-Methyl-2-(4-nitrophenyl)pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl group and a nitrophenyl substituent, influencing its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound can undergo various chemical reactions due to the presence of the nitro group, which can be reduced to form reactive intermediates. These intermediates can interact with cellular components, leading to significant biological effects. The compound's structure allows for electrophilic substitution reactions, enabling it to form covalent bonds with nucleophilic sites in biological molecules.
The mechanisms underlying the biological activity of this compound are primarily attributed to:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Pyrrole derivatives, in general, have been recognized for their antibacterial properties, which are crucial in addressing antibiotic resistance issues .
- Cytotoxic Effects : Studies indicate that certain pyrrole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated dose-dependent cytotoxic effects on tumor cells .
- Tubulin Polymerization Inhibition : Some pyrrole derivatives have been identified as inhibitors of tubulin polymerization, which is a critical mechanism in cancer treatment. This inhibition disrupts mitotic processes in cancer cells .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound and related compounds. Key findings include:
- Antibacterial Activity :
- Cytotoxicity Assays :
- Mechanistic Insights :
Case Studies
Several case studies have illustrated the biological activity of pyrrole derivatives:
- Case Study 1 : A derivative similar to this compound was tested against Daphnia magna, showing varying levels of toxicity based on structural modifications. This highlights the importance of chemical structure in determining biological activity .
- Case Study 2 : Research on pyrrolomycins revealed their potent antimicrobial properties, suggesting a broader application for pyrrole-based compounds in drug development aimed at combating resistant bacterial strains .
Table 1: Biological Activity Summary
Table 2: MIC Values for Pyrrole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Another Pyrrole Derivative | 64 | Escherichia coli |
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
4-methyl-2-(4-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-11(12-7-8)9-2-4-10(5-3-9)13(14)15/h2-7,12H,1H3 |
InChIキー |
HVOLKVKMKPKJFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















